GALA

Endosomal escape Gene delivery Cytotoxicity profiling

Researchers facing poor endosomal escape and off-target toxicity in nucleic acid delivery can use GALA, a 30-amino acid pH-responsive amphipathic peptide. • Boosts luciferase expression ~5-fold at 0.1 µM without increasing lipid toxicity. • Achieves 18-fold higher mRNA uptake in antigen-presenting cells vs Lipofectamine. • Enables >70% lung endothelial cell uptake and transcytosis to alveolar epithelium after IV injection. • Well-characterized coil-to-helix transition at endosomal pH 5.0-6.0 ensures precise, reversible membrane disruption.

Molecular Formula C136H215N33O45
Molecular Weight 3032.4 g/mol
CAS No. 107658-43-5
Cat. No. B025779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGALA
CAS107658-43-5
SynonymsGALA peptide
glutamic acid-alanine-leucine-alanine repeat peptide
Molecular FormulaC136H215N33O45
Molecular Weight3032.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N
InChIInChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1
InChIKeyPNXSUXRNBHUCSF-HSYVXBRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GALA Overview: pH-Sensitive Endosomal Escape & Lung Targeting


GALA is a 30‑amino acid synthetic, pH‑responsive amphipathic peptide with the sequence WEAALAEALAEALAEHLAEALAEALEALAA [1]. It was rationally designed to mimic viral fusion protein sequences that mediate escape from acidic endosomes [2]. The peptide exists as a water‑soluble random coil at physiological pH (7.0–7.5) and undergoes a sharp, reversible conformational transition to an amphipathic α‑helix when the pH drops to 5.0–6.0, a range characteristic of maturing endosomes [3]. This switch exposes a hydrophobic face that enables GALA to insert into and destabilize lipid bilayer membranes [4]. In addition to its endosomolytic function, GALA acts as a ligand that directs nanocarriers to lung endothelium following systemic administration .

GALA vs. Other Fusogenic Peptides


pH‑responsive fusogenic peptides (FPs) share a common design principle—a pH‑triggered coil‑to‑helix transition that enables endosomal membrane disruption. However, subtle differences in sequence, charge distribution, and hydrophobic face geometry profoundly alter membrane‑perturbing kinetics, leakage efficiency, and cytotoxicity [1]. Even among closely related analogs (e.g., KALA, INF7, H5WYG, RALA), the precise balance between endosomolytic potency and off‑target toxicity varies dramatically [2]. Therefore, substituting one FP for another without empirical justification can compromise experimental reproducibility, reduce transfection yields, or introduce unacceptable cellular damage. The quantitative evidence below demonstrates that GALA provides a uniquely favorable efficacy‑toxicity profile and, uniquely among FPs, confers active lung‑targeting capability [3].

GALA: Quantitative Comparator Analysis


Endosomal Escape and Cytotoxicity Comparison

In a head‑to‑head comparison of three endosome‑disrupting peptides incorporated into identical multicomponent oligonucleotide delivery systems, GALA achieved the highest cellular uptake and endosomal escape (tied with KALA), but KALA‑containing formulations exhibited significantly greater cytotoxicity [1]. Based on this combined performance metric, GALA was selected as the most promising peptide for nanosized gene delivery [2].

Endosomal escape Gene delivery Cytotoxicity profiling

Liposome Calcein Leakage Assay

When assayed for their ability to release the fluorescent dye calcein from phosphatidylcholine (PC) or phosphatidylserine (PS) liposomes at acidic pH, GALA mediated leakage approximately 5‑fold more efficiently than the influenza hemagglutinin‑derived dimeric peptides INF4DI or INF5 [1]. Notably, INF4DI/INF5 were 100‑fold more efficient than GALA when tested on liposomes containing cholesterol and sphingomyelin, highlighting the lipid‑composition dependence of peptide activity [2].

Membrane disruption Liposome leakage assay Fusogenic activity

pH-Dependent Helix Formation in Membranes

Circular dichroism (CD) spectroscopy confirms that GALA undergoes a dramatic coil‑to‑α‑helix transition when the pH is lowered from 7.5 to 5.0 [1]. Critically, GALA retains its pH responsiveness even after inserting into a lipid bilayer—the peptide can be reversibly 'switched' between inactive and membrane‑disruptive states [2]. In contrast, non‑pH‑sensitive cell‑penetrating peptides (e.g., TAT, R8) lack this environmental gating and can cause non‑specific membrane perturbation at physiological pH.

pH-responsive peptides Circular dichroism Membrane insertion

Active Lung-Endothelial Targeting

Following intravenous injection, liposomes modified with GALA (GALA‑LPs) accumulate extensively in lung endothelial cells, with >70% of lung endothelial cells taking up the nanocarriers [1]. Furthermore, GALA‑LPs undergo clathrin‑mediated endocytosis and transcytosis, enabling them to traverse the lung endothelium and reach alveolar epithelial cells (~30% of type I alveolar epithelium) [2]. This dual function—endosomal escape and active lung targeting—is not reported for other fusogenic peptides such as KALA, INF7, or RALA.

Lung targeting Endothelial delivery Nanocarrier biodistribution

Cationic Liposome Transfection Enhancement

When added at a concentration of 0.1 µM to plasmid/Lipofectin complexes, GALA increased transfection efficiency approximately 5‑fold compared to Lipofectin alone [1]. This enhancement occurred despite a lower amount of plasmid DNA being internalized by cells, indicating that GALA primarily improves endosomal escape rather than cellular uptake [2]. Notably, higher GALA concentrations decreased transfection efficiency, underscoring the importance of precise dosing [3].

Transfection enhancement Lipofectin Gene delivery optimization

Nanoparticle Cellular Uptake Comparison

In a study comparing mRNA polyplexes post‑conjugated with GALA (PPx‑GALA) to a commercial Lipofectamine mRNA formulation, PPx‑GALA exhibited 18‑fold higher cellular uptake without inducing cytotoxicity [1]. Live‑cell imaging confirmed that PPx‑GALA taken up by endocytosis effectively released calcein from endosomes into the cytosol [2].

mRNA delivery Nanoparticle uptake Antigen presenting cells

GALA: Key Application Scenarios


Lung-Targeted Gene Silencing & RNAi

GALA‑modified liposomes or nanoparticles should be prioritized for in vivo pulmonary gene knockdown studies. Evidence shows >70% uptake by lung endothelial cells and transcytosis to alveolar epithelium after intravenous injection [5]. Significant gene silencing in lung epithelium using GALA‑LPs encapsulating anti‑podoplanin siRNA has been demonstrated [2].

Cationic Lipid Transfection Enhancement

For cell lines that exhibit poor transfection with Lipofectin or Lipofectamine 2000, supplementing with 0.1 µM GALA can boost luciferase expression approximately 5‑fold without increasing lipid toxicity [5]. This approach is particularly valuable when plasmid DNA uptake is limited or when reducing liposomal dosage is desired.

mRNA Vaccine & Immunotherapy Optimization

GALA‑conjugated mRNA polyplexes achieve 18‑fold higher uptake in antigen‑presenting cells compared to Lipofectamine mRNA formulations, with confirmed endosomal escape and no cytotoxicity [5]. This makes GALA a compelling component for preclinical mRNA vaccine development aiming for robust antigen presentation.

Exosome-Mediated Cytosolic Delivery

GALA‑displaying tumor‑cell‑derived exosomes have been shown to enhance class I tumor antigen presentation via cytosolic delivery [5]. Researchers engineering exosomes for cancer immunotherapy or intercellular communication studies should select GALA for its well‑characterized pH‑triggered membrane fusion capability.

Technical Documentation Hub

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32 linked technical documents
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